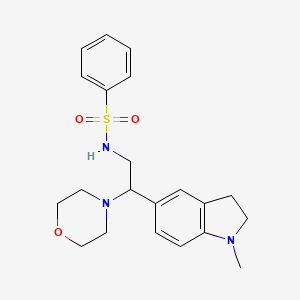
N-(2-(1-甲基吲哚-5-基)-2-吗啉基乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole derivatives, such as the one you mentioned, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for various bioactive molecules . For instance, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors .
Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .
科学研究应用
光动力治疗应用
相关苯磺酰胺衍生物的一个重要应用是在癌症治疗的光动力治疗 (PDT) 领域。用苯磺酰胺基取代的新型锌酞菁衍生物的合成显示出有希望的结果。这些衍生物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于 II 型光动力治疗机制至关重要。这些化合物作为 II 型光敏剂的显着潜力突出了它们在通过光动力治疗治疗癌症中的实用性 (Pişkin, Canpolat, & Öztürk, 2020)。
碳酸酐酶抑制
另一个应用领域是抑制碳酸酐酶 (CA),特别是与癌症相关的亚型,如 CA IX 和 XII。已经发现含有 1,3,5-三嗪部分的新型脲基苯磺酰胺是这些亚型的有效抑制剂。这些化合物对 CA IX 的选择性和有效抑制,Kis 在纳摩尔范围内,表明它们在抗癌和抗转移治疗中的潜在用途 (Lolak, Akocak, Bua, Sanku, & Supuran, 2019)。
金属络合物形成和发光
苯磺酰胺衍生物也已用于构建具有潜在发光和抗菌性能的新型 d10 金属络合物。使用改性的苯磺酰胺酸和含氮辅助配体合成此类络合物产生了具有有趣结构特征的化合物,并可能应用于材料科学和微生物学 (Feng 等,2021)。
新型化合物的先驱
此外,苯磺酰胺衍生物作为合成具有多种生物活性的新型化合物的关键前体。例如,开发含有三嗪部分并表现出抗氧化、酶抑制和潜在抗癌活性的新衍生物展示了苯磺酰胺基化合物在药物发现中的多功能性 (Lolak 等,2020)。
作用机制
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s .
Mode of Action
Similar compounds have been found to inhibit ache, potentially disrupting the breakdown of acetylcholine and enhancing its activity .
Biochemical Pathways
If it acts similarly to other ache inhibitors, it could affect the cholinergic pathway, leading to increased levels of acetylcholine .
Result of Action
Similar compounds have shown cytotoxic effects against various human cancer cell lines .
未来方向
生化分析
Biochemical Properties
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to interact with acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . The compound’s interaction with AChE suggests its potential use in modulating neurotransmitter levels and influencing neurological functions. Additionally, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has shown interactions with other proteins involved in cellular signaling pathways, indicating its broader impact on cellular functions.
Cellular Effects
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated cytotoxic effects on human cancer cell lines, including colon cancer, prostate cancer, and lung cancer cells . These effects are likely mediated through its interactions with key signaling molecules and pathways that regulate cell proliferation and apoptosis. Furthermore, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide’s impact on gene expression suggests its potential role in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit acetylcholine esterase (AChE) by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Additionally, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide’s interactions with other enzymes and proteins may contribute to its effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various experimental conditions, with minimal degradation over time Long-term studies have indicated that N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer models At very high doses, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide may also exhibit toxic effects on normal cells and tissues, highlighting the importance of determining an optimal therapeutic window
Metabolic Pathways
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound has been shown to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of xenobiotics . Additionally, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide’s effects on metabolic flux and metabolite levels suggest its potential impact on cellular energy production and utilization. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular functions . Additionally, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide’s interactions with membrane transporters may influence its uptake and distribution within tissues, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with key signaling molecules and transcription factors . This subcellular localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific compartments. Understanding the subcellular localization of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23-10-9-18-15-17(7-8-20(18)23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-5-3-2-4-6-19/h2-8,15,21-22H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFNKPGBVNJHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)

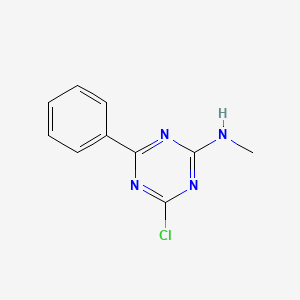
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)
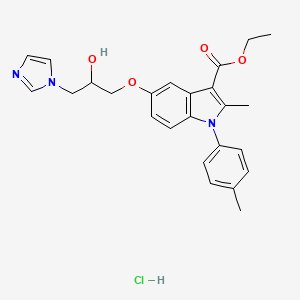
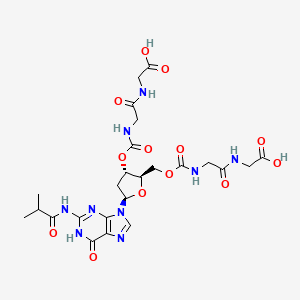

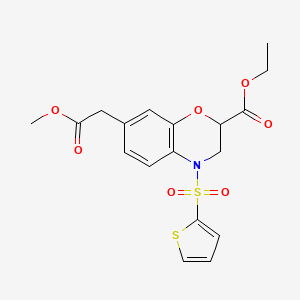
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
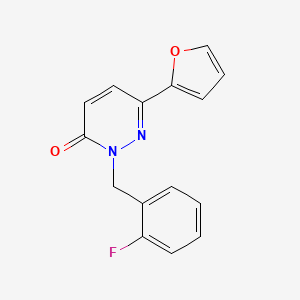
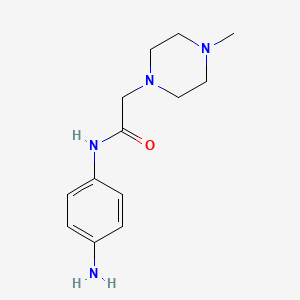
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
